5-Methoxybenzo[d]isothiazol-3(2H)-one
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Overview
Description
5-Methoxybenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a benzene ring fused to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 5-Methoxybenzo[d]isothiazol-3(2H)-one involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in 30–89% yield . The reaction conditions typically include the use of copper iodide as a catalyst and a suitable solvent such as dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the copper-catalyzed method mentioned above could potentially be scaled up for industrial applications, given its efficiency and relatively high yields.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Selective oxidation can be achieved using reagents such as Selectfluor.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used for the selective oxidation of this compound.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: The major product formed is the corresponding sulfoxide or sulfone, depending on the reaction conditions.
Substitution: The major products are the substituted derivatives where the methoxy group is replaced by the nucleophile.
Scientific Research Applications
5-Methoxybenzo[d]isothiazol-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Isothiazole: A related compound with a similar ring structure but lacking the methoxy group.
Thiazole: Another related compound where the sulfur and nitrogen atoms are not directly bonded.
Uniqueness
5-Methoxybenzo[d]isothiazol-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of derivatives with potentially enhanced properties .
Properties
Molecular Formula |
C8H7NO2S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-methoxy-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-2-3-7-6(4-5)8(10)9-12-7/h2-4H,1H3,(H,9,10) |
InChI Key |
GNXMAEFZIPLDJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SNC2=O |
Origin of Product |
United States |
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